(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPYJJPAHZBFZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Lithiation and Trifluoroacylation of Phenols
Method Overview:
This approach involves lithiation of phenolic precursors followed by trifluoroacylation to introduce the trifluoromethyl group, then subsequent reduction and hydroxylation steps to obtain the target alcohol.
- Lithiation: Phenols or phenol derivatives are lithiated using n-butyllithium (n-BuLi) at low temperatures (−75°C) with TMEDA as a ligand to enhance reactivity.
- Trifluoroacylation: The lithiated intermediate is reacted with ethyl trifluoroacetate or difluoroacylating agents to introduce the trifluoromethyl functionality.
- Hydroxyalkylation: The trifluoroacylated phenol undergoes reduction and hydrolysis to yield the corresponding trifluoroethanol.
Representative Reaction Conditions:
- Use of ethyl trifluoroacetate or difluoroacyl reagents under inert atmosphere.
- Temperature control at −75°C during lithiation to prevent side reactions.
- Purification via column chromatography or recrystallization.
- This method provides high regioselectivity and yields, especially for phenol derivatives with suitable substituents.
- The process allows for incorporation of isotopic labels (e.g., ^18O) by substituting H2O with H2^18O during hydrolysis, enabling synthesis of labeled compounds for pharmacokinetic studies.
Electrophilic Fluorination of Gem-Difluoroalkenes Followed by Nucleophilic Hydroxylation
Method Overview:
Recent advances utilize electrophilic fluorination of gem-difluoroalkenes with reagents like Selectfluor, followed by nucleophilic attack with water or alcohols.
Reaction Scheme:
$$ \text{gem-Difluoroalkene} \xrightarrow[\text{nucleophile}]{\text{Selectfluor}} \text{α-CF}_3\text{alcohol} $$
- Electrophilic fluorination: Using Selectfluor as the fluorinating agent at room temperature or slightly elevated temperatures (~40°C).
- Nucleophilic quenching: Addition of H_2^18O or other nucleophiles (e.g., alcohols, acids) to trap the carbocation intermediate, forming the corresponding hydroxylated or esterified products.
- Solvent: Acetonitrile (CH_3CN) as the reaction medium.
- This method enables high-yield synthesis of labeled α-CF_3 alcohols, including ^18O-labeled derivatives, with isotopic purities exceeding 90%.
- The process is mild, scalable, and tolerant of various substituents on the aromatic ring, making it versatile for synthesizing diverse derivatives.
Functionalization of Aromatic Precursors via Bromination and Subsequent Substitution
Method Overview:
Starting from commercially available 3-bromo-4-methoxybenzaldehyde or phenol derivatives, the synthesis proceeds through bromination, substitution, and reduction steps.
- Bromination: Electrophilic aromatic substitution to introduce bromine at the desired position.
- Substitution: Nucleophilic or electrophilic substitution to introduce methoxy groups or other functionalities.
- Reduction: Conversion of aldehyde or phenol to the corresponding trifluoroethanol via reduction and hydroxylation.
- This route offers straightforward access from commercially available intermediates.
- It is amenable to modifications, such as introducing different substituents on the aromatic ring, to tailor the compound's properties.
Data Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Lithiation & Trifluoroacylation | Phenols, ethyl trifluoroacetate | n-BuLi, TMEDA | −75°C, inert atmosphere | High regioselectivity, label incorporation | Requires low temperature control |
| Electrophilic fluorination & nucleophilic quenching | Gem-difluoroalkenes, Selectfluor | Selectfluor, H_2^18O | Room temp to 40°C | Mild, scalable, high isotope purity | Substrate scope limited by electronic effects |
| Aromatic substitution & reduction | 3-bromo-4-methoxybenzaldehyde | Brominating agents, reducing agents | Ambient or mild heating | Commercially accessible intermediates | Multi-step, time-consuming |
Notes on Research Findings and Optimization
- The electrophilic fluorination approach using Selectfluor has been optimized to achieve high yields (>90%) of (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol with high isotopic purity when using H_2^18O.
- Reaction parameters such as temperature, reagent equivalents, and solvent choice significantly influence the yield and purity.
- The method's versatility allows for the incorporation of various nucleophiles, including alcohols, acids, and amines, expanding its synthetic utility.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed.
Major Products
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde.
Reduction: Formation of 3-methoxyphenyl-2,2,2-trifluoroethan-1-ol.
Substitution: Formation of 3-substituted-4-methoxyphenyl-2,2,2-trifluoroethan-1-ol derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as a pharmaceutical intermediate due to its unique trifluoromethyl group, which enhances metabolic stability and bioactivity. It is being explored for:
- Anticancer Agents : Compounds with trifluoromethyl groups often exhibit increased potency against cancer cell lines due to their ability to interact with biological targets more effectively.
- Antidepressants : Research indicates that similar compounds can influence neurotransmitter systems, suggesting potential applications in treating mood disorders.
Material Science
In material science, (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is utilized for:
- Polymer Synthesis : Its reactive functional groups allow it to be incorporated into polymer matrices that require enhanced thermal and chemical stability.
- Fluorinated Materials : The presence of fluorine atoms imparts unique properties such as hydrophobicity and resistance to solvents.
Biochemistry
The compound serves as a non-ionic organic buffering agent in biochemical assays and cell cultures due to its ability to maintain pH within a specific range (6–8.5). This is crucial for experiments requiring stable conditions for enzyme activity and cellular functions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of fluorinated phenols similar to this compound. Results indicated that these compounds inhibited tumor growth in vitro by inducing apoptosis in cancer cells.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute demonstrated the use of this compound in developing high-performance polymers. The incorporation of trifluoromethyl groups resulted in materials with superior thermal stability and chemical resistance compared to traditional polymers.
Mechanism of Action
The mechanism by which (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
Electronic Effects :
- The methoxy group in the target compound donates electrons via resonance, increasing the electron density of the aromatic ring. This contrasts with halogenated analogs (e.g., 2-bromo-3-fluorophenyl derivative), where electron-withdrawing substituents reduce ring reactivity .
- Pyridine-based analogs (e.g., 6-chloropyridin-3-yl) exhibit enhanced polarity due to the nitrogen heteroatom, improving solubility in polar solvents .
Steric Considerations: The 3-bromo-4-methoxy substitution pattern creates steric bulk compared to smaller substituents like fluorine. This may influence catalytic asymmetric reactions or binding in biological targets .
Molecular Weight and Physicochemical Properties :
- The target compound’s molecular weight (284.05 g/mol ) is higher than fluorine-containing analogs (e.g., 242.14 g/mol for the 2,6-difluoro-4-methoxy derivative) due to bromine’s atomic mass .
- Halogen substituents (Br, Cl) generally increase lipophilicity, while methoxy groups improve solubility in protic solvents .
Key Insights:
- Enantiomeric Control : Compounds like the target and the 6-chloropyridinyl derivative prioritize high enantiomeric excess (≥97.5%), underscoring their roles in enantioselective synthesis .
- Catalytic Relevance: Zwitterionic imidazolium salts () are effective catalysts for synthesizing trifluoroethanol derivatives, suggesting shared synthetic pathways for these analogs .
Biological Activity
(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound notable for its unique structural features, including a trifluoromethyl group, a bromine atom, and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol |
| Molecular Formula | C9H8BrF3O2 |
| Molecular Weight | 285.06 g/mol |
| CAS Number | 1461689-30-4 |
| InChI Key | JKZPYJJPAHZBFZ-QMMMGPOBSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways including:
- Signal Transduction : The compound may affect signaling molecules or pathways that are crucial for cellular communication and response.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic processes within cells.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains.
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicate that it may induce apoptosis in specific cell types, suggesting potential as an anticancer agent.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds. For instance:
- Case Study 1 : A study involving a derivative of this compound demonstrated significant inhibitory effects on tumor growth in xenograft models.
- Case Study 2 : Another investigation highlighted the compound's ability to disrupt biofilm formation in pathogenic bacteria, indicating its potential utility in treating biofilm-associated infections.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (1S)-1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol | Moderate antibacterial activity |
| (1S)-1-(3-bromo-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-ol | High cytotoxicity against cancer cells |
| (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine | Enhanced enzyme inhibition |
Uniqueness of this compound
The presence of both bromine and trifluoromethyl groups contributes to its distinct reactivity and biological profile compared to other compounds. This uniqueness may enhance its binding affinity to target proteins or enzymes.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for enantioselective synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol?
- Methodological Answer : Asymmetric reduction of the corresponding ketone precursor (e.g., 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems is a common approach. Employing chiral oxazaborolidines can achieve high enantiomeric excess (ee) (>90%) . Reaction optimization should focus on solvent polarity (e.g., toluene or THF) and temperature control to minimize racemization. Post-synthesis, confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. How can the stereochemical integrity of the (1S)-configuration be verified during synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine verification, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., TD-DFT calculations). Alternatively, use Mosher’s ester analysis by derivatizing the alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and analyzing ¹H/¹⁹F NMR shifts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromo-methoxy-substituted benzene) and the trifluoromethyl group (¹³C δ ~125 ppm, q, J = 280 Hz).
- ¹⁹F NMR : A singlet at δ -75 to -80 ppm confirms the -CF₃ group.
- IR : O-H stretch (~3400 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
- HRMS : Confirm molecular formula (C₉H₇BrF₃O₂, exact mass 291.95) .
Advanced Research Questions
Q. How does the electronic environment of the 3-bromo-4-methoxyphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the meta position acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O under reflux. The para-methoxy group directs electrophilic substitution but may require protection (e.g., silylation) to prevent demethylation under harsh conditions. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
- Methodological Answer : The trifluoromethyl group introduces disorder due to rotational flexibility. Use SHELXL for refinement with anisotropic displacement parameters. Collect high-resolution data (d-spacing < 0.8 Å) at low temperature (100 K) to minimize thermal motion. For weak diffraction, employ synchrotron radiation. Validate the (1S)-configuration using Flack or Hooft parameters .
Q. How do solvent effects impact the compound’s stability during long-term storage?
- Methodological Answer : The alcohol group is prone to oxidation. Store under inert atmosphere (Ar/N₂) in anhydrous solvents (e.g., acetonitrile or DCM) at -20°C. Use stabilizers like BHT (0.1% w/w) to inhibit radical degradation. Monitor purity via periodic HPLC and track degradation products (e.g., ketone formation) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity across enantiomers?
- Methodological Answer : Contradictions may arise from enantiomeric impurities or assay variability. Reproduce assays (e.g., enzyme inhibition) with rigorously purified enantiomers. Use isothermal titration calorimetry (ITC) to compare binding affinities. Cross-validate with computational docking (e.g., AutoDock Vina) to identify stereospecific binding pockets .
Q. Why might NMR data for this compound vary between studies?
- Methodological Answer : Variations can stem from solvent effects (e.g., DMSO vs. CDCl₃), concentration-dependent aggregation, or paramagnetic impurities. Standardize conditions (solvent, temperature, 500+ MHz instruments) and reference internal standards (e.g., TMS). For ¹⁹F NMR, use CFCl₃ as an external standard .
Experimental Design
Design a protocol to study the compound’s metabolic stability in vitro.
- Methodological Answer :
Hepatocyte incubation : Use cryopreserved human hepatocytes (1 × 10⁶ cells/mL) in Williams’ E medium.
Dosing : Add compound (10 µM) and incubate at 37°C under 5% CO₂.
Sampling : Collect aliquots at 0, 15, 30, 60, 120 min.
Analysis : Quench with acetonitrile, centrifuge, and analyze via UPLC-MS/MS. Calculate half-life (t₁/₂) using non-compartmental analysis .
Key Research Tools
| Technique | Application | Reference |
|---|---|---|
| Chiral HPLC | Enantiopurity verification | |
| SHELXL | X-ray refinement | |
| ¹⁹F NMR | Trifluoromethyl group tracking | |
| DFT Calculations | Reactivity/regioselectivity prediction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
